molecular formula C24H46O2Si2 B14519847 [1,4-Phenylenebis(oxy)]bis(tripropylsilane) CAS No. 62511-86-8

[1,4-Phenylenebis(oxy)]bis(tripropylsilane)

Cat. No.: B14519847
CAS No.: 62511-86-8
M. Wt: 422.8 g/mol
InChI Key: MFMVQOQPKZRKRC-UHFFFAOYSA-N
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Description

[1,4-Phenylenebis(oxy)]bis(tripropylsilane) is an organosilicon compound characterized by the presence of two tripropylsilane groups attached to a 1,4-phenylenebis(oxy) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Phenylenebis(oxy)]bis(tripropylsilane) typically involves the reaction of 1,4-dihydroxybenzene with tripropylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is subsequently converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production methods for [1,4-Phenylenebis(oxy)]bis(tripropylsilane) are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[1,4-Phenylenebis(oxy)]bis(tripropylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tripropylsilane groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

[1,4-Phenylenebis(oxy)]bis(tripropylsilane) has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of [1,4-Phenylenebis(oxy)]bis(tripropylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    [1,3-Phenylenebis(oxy)]bis(tripropylsilane): Similar structure but with different positional isomerism.

    1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups instead of tripropylsilane groups.

Uniqueness

[1,4-Phenylenebis(oxy)]bis(tripropylsilane) is unique due to its specific structural arrangement and the presence of tripropylsilane groups, which confer distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

62511-86-8

Molecular Formula

C24H46O2Si2

Molecular Weight

422.8 g/mol

IUPAC Name

tripropyl-(4-tripropylsilyloxyphenoxy)silane

InChI

InChI=1S/C24H46O2Si2/c1-7-17-27(18-8-2,19-9-3)25-23-13-15-24(16-14-23)26-28(20-10-4,21-11-5)22-12-6/h13-16H,7-12,17-22H2,1-6H3

InChI Key

MFMVQOQPKZRKRC-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)OC1=CC=C(C=C1)O[Si](CCC)(CCC)CCC

Origin of Product

United States

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